molecular formula C21H17ClN4O2S B2575133 N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941942-56-9

N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Katalognummer: B2575133
CAS-Nummer: 941942-56-9
Molekulargewicht: 424.9
InChI-Schlüssel: WXRWGLCQTWZJIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a fused heterocyclic core structure. The molecule features:

  • Thiazolo[4,5-d]pyridazin core: A bicyclic system combining a thiazole (sulfur- and nitrogen-containing 5-membered ring) fused to a pyridazine (6-membered ring with two nitrogen atoms).
  • Substituents:
    • A 2-methyl group and 4-oxo group on the thiazolo-pyridazine core.
    • A phenyl group at position 7 of the pyridazine ring.
    • An N-(3-chloro-4-methylphenyl)acetamide side chain linked to the core via a methylene bridge.

This compound is of interest in medicinal chemistry due to the structural versatility of thiazolo-pyridazine derivatives, which are often explored for kinase inhibition or antimicrobial activity .

Eigenschaften

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-12-8-9-15(10-16(12)22)24-17(27)11-26-21(28)19-20(29-13(2)23-19)18(25-26)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRWGLCQTWZJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological properties. The structural formula can be summarized as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight367.87 g/mol

The precise mechanism of action for this compound is still under investigation; however, preliminary studies suggest that it may interact with specific molecular targets involved in tumorigenesis. The structural components indicate potential interactions with enzymes or receptors through hydrogen bonding and hydrophobic interactions, which may modulate critical biological pathways.

Antitumor Activity

Research has indicated that derivatives of thiazolo[4,5-d]pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay have shown that compounds similar to this compound demonstrate notable activity against:

Cell LineIC50 (μM)
MCF-7 (breast cancer)10.39
HCT-116 (colon cancer)6.90
A549 (lung cancer)14.34

These findings suggest that the compound may serve as a promising candidate for further development in anticancer therapies.

Case Studies

  • Study on Thiazolopyridazines : A study published in 2020 examined various thiazolopyridazine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited high cytotoxicity against the MCF-7 cell line with an IC50 value of 10.39 μM, highlighting its potential as a therapeutic agent against breast cancer .
  • Mechanistic Insights : Another investigation focused on the interaction of similar compounds with cellular pathways involved in apoptosis and cell cycle regulation. These studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Vergleich Mit ähnlichen Verbindungen

A. Position 7 Modifications

  • Phenyl (Target Compound) vs. Phenyl’s planar structure may improve π-π stacking with aromatic residues in biological targets (e.g., kinase ATP-binding pockets).

B. N-Substituent Variations

  • 3-Chloro-4-methylphenyl (Target) vs. 4-Chlorophenyl () :
    • The 3-chloro-4-methylphenyl group introduces steric bulk and lipophilicity, which could slow metabolic degradation (e.g., cytochrome P450 oxidation) compared to the simpler 4-chlorophenyl group.
    • The methyl group at position 4 may restrict rotational freedom, stabilizing ligand-target interactions.

C. Core Functional Groups

  • Both compounds retain the 2-methyl-4-oxo-thiazolo[4,5-d]pyridazin core, critical for maintaining hydrogen-bonding interactions (e.g., with kinase hinge regions).

Q & A

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodology : Use Sprague-Dawley rats for PK studies (IV/PO dosing, LC-MS/MS plasma analysis). Assess toxicity via histopathology and serum biomarkers (ALT, AST) after 14-day repeat-dose studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.